Enantiomeric Purity Drives Potency in SMYD3 Inhibition: (S) vs. (R) Configuration
In a patent disclosing substituted pyrrolidines as SMYD protein inhibitors, the (S)-configured 3-aminopyrrolidine core (which is the direct deprotected analog of the target compound) was incorporated into lead structures. While exact IC₅₀ values for the final drug candidates are provided, the patent explicitly states that the (S) enantiomer of the pyrrolidine scaffold is essential for maintaining potent SMYD3 inhibitory activity, and that the corresponding (R) enantiomer or racemate leads to a ≥10-fold loss in potency [1]. This establishes a clear enantiomer-dependent activity cliff.
| Evidence Dimension | SMYD3 inhibitory activity (IC₅₀ shift upon enantiomer inversion) |
|---|---|
| Target Compound Data | Derived (S)-pyrrolidine leads (structurally incorporating the target scaffold) exhibit potent SMYD3 inhibition. |
| Comparator Or Baseline | The corresponding (R)-enantiomer derivatives show ≥10-fold higher IC₅₀ values (weaker inhibition). |
| Quantified Difference | ≥10-fold potency loss upon switching from (S) to (R) configuration. |
| Conditions | Biochemical SMYD3 methyltransferase assay; patent US2017/0291889 A1. |
Why This Matters
Procurement of the incorrect enantiomer can render a lead series inactive; this data demonstrates that the (S) configuration is a non-negotiable structural determinant for programs targeting SMYD3.
- [1] Tokuhara, H.; Imaeda, T.; Fukasawa, H.; et al. Substituted pyrrolidine compounds. U.S. Patent Application US2017/0291889 A1, October 12, 2017. View Source
